

Application Note: HPLC Analysis of 1-Myristin-2-Olein-3-Butyrin

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Compound of Interest

Compound Name: 1-Myristin-2-Olein-3-Butyrin

Cat. No.: B3026222

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Abstract

This application note details a high-performance liquid chromatography (HPLC) method for the separation and analysis of **1-Myristin-2-Olein-3-Butyrin**, a specific triacylglycerol. The protocol employs a non-aqueous reversed-phase (NARP) HPLC technique, which is a robust method for general triglyceride profiling and can be optimized for the separation of regioisomers.^[1] This document provides a comprehensive protocol, from sample preparation to data analysis, and includes expected quantitative data for reference. The method is suitable for research, quality control, and formulation development involving this mixed-acid triglyceride.

Introduction

1-Myristin-2-Olein-3-Butyrin (also known as 1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol) is a triacylglycerol containing myristic acid, oleic acid, and butyric acid at the sn-1, sn-2, and sn-3 positions, respectively.^{[2][3]} The analysis of specific triglycerides is crucial in various fields, including food science, nutrition, and the development of lipid-based therapeutics, as different isomers can exhibit distinct physical, chemical, and biological properties.^[1] Reversed-phase HPLC (RP-HPLC) is a widely used and effective method for the separation of triacylglycerol molecular species, providing good resolution based on both chain length and the degree of unsaturation of the fatty acid constituents.^[4] This application note outlines a detailed protocol for the analysis of **1-Myristin-2-Olein-3-Butyrin** using a C18 column and a gradient elution with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

Experimental Protocol

Instrumentation and Materials

- HPLC System: An Agilent 1290 Infinity LC System or equivalent, equipped with a binary pump, autosampler, column thermostat, and a suitable detector (e.g., ELSD or MS).[1]
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1] For higher resolution, consider columns with smaller particle sizes (e.g., 1.8 µm).[1][5]
- Solvents:
 - Mobile Phase A: Acetonitrile (HPLC grade)[1]
 - Mobile Phase B: Isopropanol (HPLC grade)[1]
- Sample Solvent: Dichloromethane or a mixture of mobile phase components.[1]
- Standard: **1-Myristin-2-Olein-3-Butyrin** (>98% purity).

Sample Preparation

- Accurately weigh the **1-Myristin-2-Olein-3-Butyrin** standard.
- Dissolve the standard in the sample solvent to a concentration of approximately 1-5 mg/mL.[1]
- Filter the solution through a 0.45 µm PTFE syringe filter before injection.[1]

HPLC Conditions

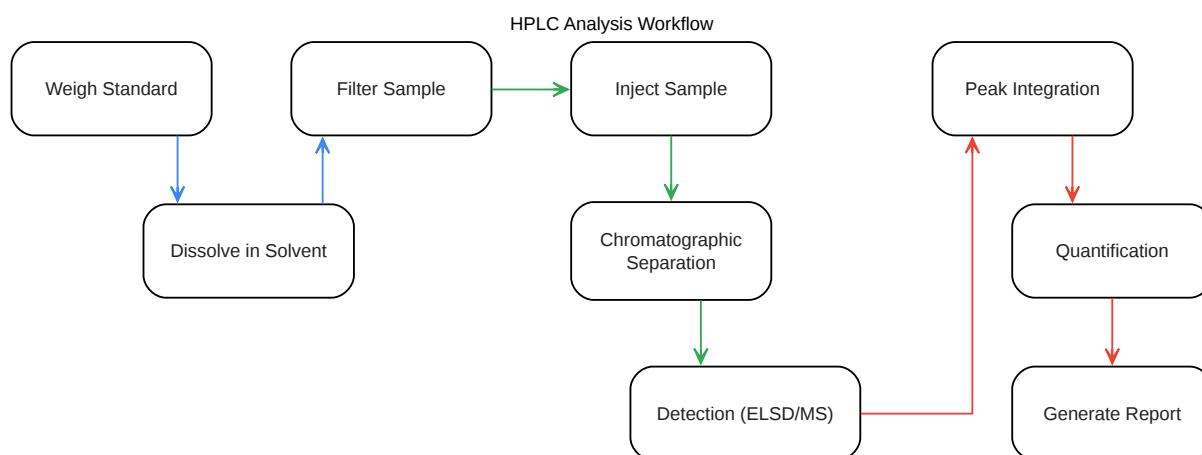
- Column Temperature: 30 °C
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detector: ELSD (Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 SLM) or MS (Electrospray Ionization - ESI, positive mode).

Gradient Elution Program

A gradient elution is necessary to achieve optimal separation of complex lipid mixtures.

Time (min)	% Mobile Phase A (Acetonitrile)	% Mobile Phase B (Isopropanol)
0	90	10
20	50	50
25	50	50
30	90	10
35	90	10

Experimental Workflow



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